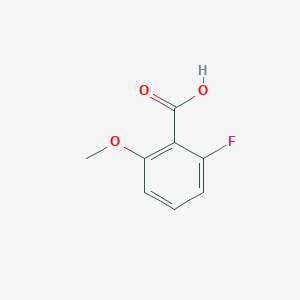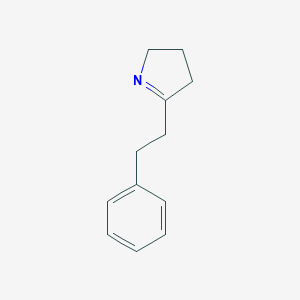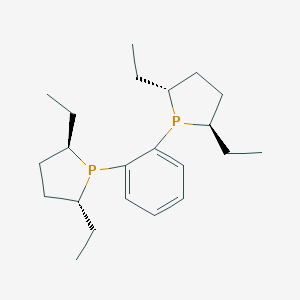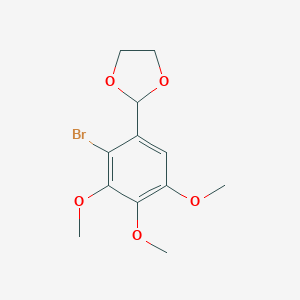
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane, also known as BTMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTMD is a heterocyclic compound that contains a dioxolane ring and a bromine atom attached to a trimethoxyphenyl group.
Mechanism Of Action
The mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane is not fully understood. However, studies have shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to bind to metal ions and exhibit fluorescence, which makes it a potential candidate for metal ion sensing.
Biochemical And Physiological Effects
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit cytotoxicity towards cancer cells. Studies have also shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to exhibit fluorescent properties, which makes it a potential candidate for bioimaging and metal ion sensing.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its high purity and yield. The synthesis method for 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been optimized for large-scale production, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its potential toxicity towards living organisms. Careful handling and disposal of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane are necessary to avoid any adverse effects.
Future Directions
There are several future directions for research on 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane. One potential direction is to study the mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in more detail to understand its cytotoxicity towards cancer cells. Another potential direction is to explore the potential use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a fluorescent probe for metal ion sensing in biological systems. Additionally, the use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a building block for the synthesis of novel materials with unique properties is another potential direction for research.
Synthesis Methods
The synthesis of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction yields 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in high purity and yield. The synthesis method has been optimized for large-scale production of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane.
Scientific Research Applications
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a ligand for transition metal catalyzed reactions.
properties
CAS RN |
151166-78-8 |
|---|---|
Product Name |
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
Molecular Formula |
C12H15BrO5 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-(2-bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO5/c1-14-8-6-7(12-17-4-5-18-12)9(13)11(16-3)10(8)15-2/h6,12H,4-5H2,1-3H3 |
InChI Key |
YZRUCLIDVRHJSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
synonyms |
2-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1,3-DIOXOLANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



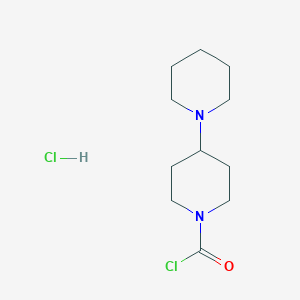
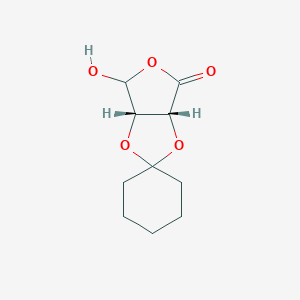
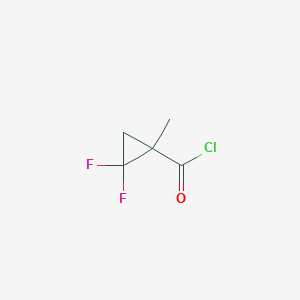
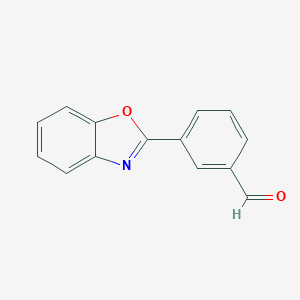
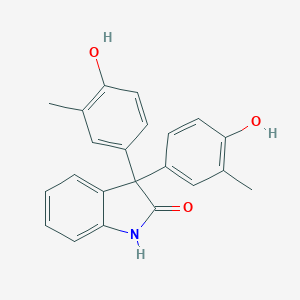
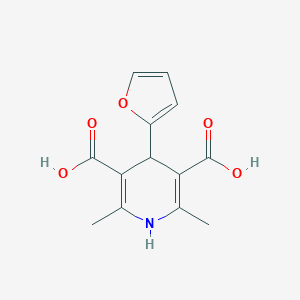
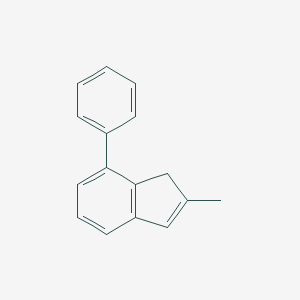
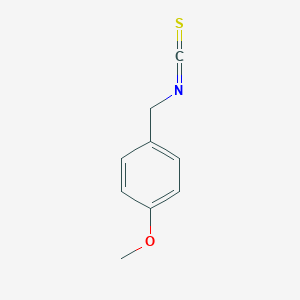
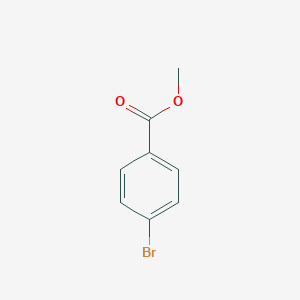
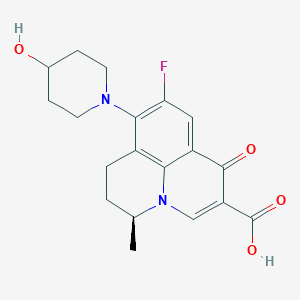
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
